3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a sulfanyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with a thioamide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiazole intermediate with a thiol compound.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the thiazole-sulfanyl intermediate with a propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoic acid
- 3-[(2-Methylpropan-2-yl)oxycarbonyl-octylamino]propanoic acid
- 3-[(2-Methylpropan-2-yl)oxycarbonyl-(2-morpholin-4-ylethyl)amino]propanoic acid
Uniqueness
3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid is unique due to the presence of the thiazole ring and sulfanyl group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15NO4S2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-[[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4S2/c1-11(2,3)16-10(15)9-12-6-8(18-9)17-5-4-7(13)14/h6H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
YFDIEANVUBDUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(S1)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.